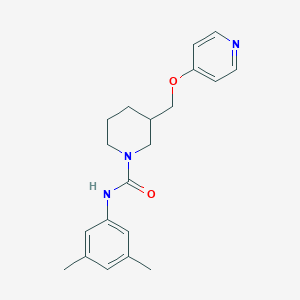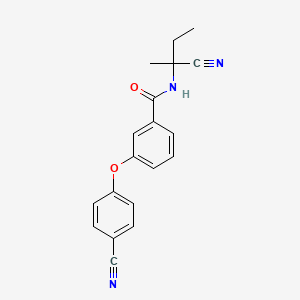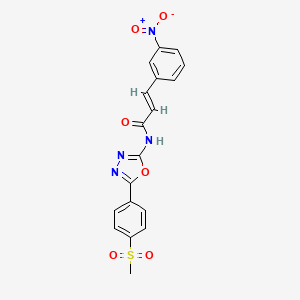
3-(Azidomethyl)-2-bromo-6-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Azidomethyl)pyridine” is a heterocyclic compound with the empirical formula C6H6N4 . It’s a part of the azidomethyl group of compounds, which are known for their reactivity and versatility in chemical reactions .
Synthesis Analysis
While specific synthesis methods for “3-(Azidomethyl)-2-bromo-6-fluoropyridine” are not available, azide-modified nucleosides are generally synthesized using click chemistry based on azide-alkyne cycloaddition . One approach involves the conversion of the ribose into a 2’,3’-epoxide .Molecular Structure Analysis
The molecular structure of azidomethyl compounds can be quite complex. For example, the crystal structure of 3-azidomethyl-2-difluoromethyl chromone shows a planar framework due to extended π-bond delocalization .Chemical Reactions Analysis
Azidomethyl compounds are known for their reactivity. They are often used in DNA sequencing by synthesis (SBS) using azidomethyl nucleotide reversible terminators . The azide-specific Raman peak at 2125 cm−1 is used to monitor the polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand .科学的研究の応用
Ligand Synthesis and Metal Complex Formation
- The synthesis of tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) from 2-fluoro-6-bromomethylpyridine shows the utility of halogenated pyridines in forming complex ligands. This ligand, upon coordination with FeCl2, forms a complex that instantaneously reacts with molecular dioxygen, demonstrating its potential in studying oxygenation reactions and modeling biological processes (Machkour et al., 2004).
Organic Synthesis and Functional Group Transformation
- Halogenated pyridines are shown to be versatile in organic synthesis, as demonstrated by the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. This work highlights the selective functionalization strategies of pyridine derivatives for synthesizing compounds with desired substitution patterns, which are crucial in the development of pharmaceuticals and agrochemicals (Stroup et al., 2007).
Fluorination Techniques and Radiopharmaceuticals
- The development of methodologies for incorporating fluorine-18 into pyridine derivatives, as explored in the synthesis of 3-[18F]fluoropyridine, indicates the importance of halogenated pyridines in radiopharmaceuticals. These compounds are essential for advancing medical imaging techniques, such as Positron Emission Tomography (PET), which are critical in diagnosing and monitoring diseases (Carroll et al., 2007).
Material Science and Polymer Chemistry
- Halogenated pyridines serve as intermediates in the synthesis of complex materials, such as block copolymers. These materials have applications in various fields, including drug delivery systems, nanotechnology, and coatings, showcasing the broad utility of pyridine derivatives in material science (Stoffelbach et al., 2007).
Photoredox Catalysis and Synthetic Methodology
- The design of photoredox systems for catalytic fluoromethylation highlights the role of halogenated pyridines in developing new synthetic methodologies. These methods enable the efficient and selective introduction of fluoromethyl groups into molecules, which is significant for creating bioactive compounds with enhanced pharmacological properties (Koike & Akita, 2016).
作用機序
Target of Action
Azide-modified nucleosides are important building blocks for rna and dna functionalization .
Mode of Action
Azide-modified nucleosides are known to be used in click chemistry based on azide-alkyne cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Azide-modified nucleosides can be converted to various intermediates of glycolysis and the citric acid cycle . This suggests that the compound may affect these and potentially other related pathways.
Pharmacokinetics
It is known that azide-modified nucleotides can be efficient substrates for dna polymerase . This suggests that the compound may have good bioavailability.
Result of Action
It is known that azide-modified nucleotides can be used in dna sequencing by synthesis (sbs), where they are incorporated into the growing dna strand . This suggests that the compound may have a similar effect.
Action Environment
It is known that azide-modified nucleotides can be used in sbs, which is a highly controlled environment . This suggests that the compound may also be sensitive to environmental conditions.
将来の方向性
特性
IUPAC Name |
3-(azidomethyl)-2-bromo-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARCGQMCGDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

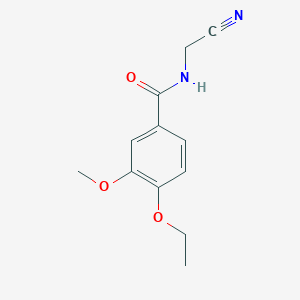
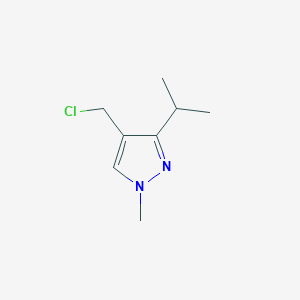
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)
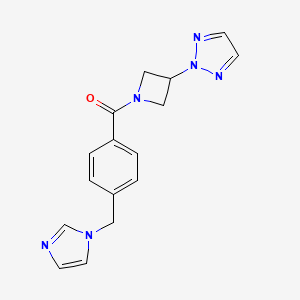
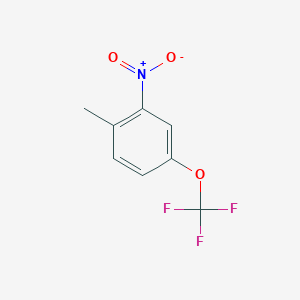
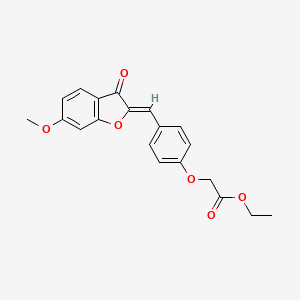
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)
![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)
![(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2960890.png)
